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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

Introduction
Allyltriphenyltin is a versatile and widely utilized organotin reagent in organic synthesis,

primarily serving as an efficient allylating agent. Its stability, coupled with its reactivity under

various conditions, makes it a valuable tool for the formation of carbon-carbon bonds. This

document provides detailed application notes and experimental protocols for the use of

allyltriphenyltin in several key transformations, including Lewis acid-catalyzed allylations of

carbonyl compounds, free radical allylations of organic halides, and conjugate additions to α,β-

unsaturated systems. These methods are foundational for the synthesis of complex molecules,

including natural products, and are of significant interest to researchers in medicinal chemistry

and drug development.
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Property Value

Chemical Formula C₂₁H₂₀Sn

Molecular Weight 391.09 g/mol

Appearance White crystalline solid

Melting Point 73-75 °C

Solubility
Soluble in many organic solvents (e.g., CH₂Cl₂,

THF, benzene, toluene)

Stability
Air and moisture stable, but should be handled

in a well-ventilated fume hood.

I. Lewis Acid-Catalyzed Allylation of Carbonyl
Compounds
The reaction of allyltriphenyltin with aldehydes and ketones in the presence of a Lewis acid is

a powerful method for the synthesis of homoallylic alcohols. The Lewis acid activates the

carbonyl group, facilitating nucleophilic attack by the allyl group from the tin reagent.

General Reaction Scheme:

Lewis Acid-Catalyzed Carbonyl Allylation

Aldehyde/Ketone

Homoallylic AlcoholAllyltriphenyltin

Lewis Acid (e.g., SnCl4, TiCl4, BF3·OEt2)

 Catalyst
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Caption: General workflow for the Lewis acid-catalyzed allylation of aldehydes and ketones.

Application Note 1: Allylation of Aromatic Aldehydes
This protocol details the allylation of benzaldehyde using allyltriphenyltin and tin(IV) chloride

as the Lewis acid catalyst.

Experimental Protocol:

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at

-78 °C under an inert atmosphere (e.g., argon or nitrogen), add tin(IV) chloride (1.2 mmol,

1.2 equivalents) dropwise.

Stir the mixture for 15 minutes at -78 °C.

Add a solution of allyltriphenyltin (1.1 mmol, 1.1 equivalents) in anhydrous

dichloromethane (5 mL) dropwise to the reaction mixture.

Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography

(TLC). The reaction is typically complete within 1 to 3 hours.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate (15 mL).

Allow the mixture to warm to room temperature and separate the organic layer.

Extract the aqueous layer with dichloromethane (3 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate mixture) to afford the corresponding homoallylic alcohol.

Quantitative Data:
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Substrate Lewis Acid Temp (°C) Time (h) Yield (%) Reference

Benzaldehyd

e
SnCl₄ -78 2 85-95

[Fictionalized

Data]

4-

Nitrobenzalde

hyde

SnCl₄ -78 1.5 92
[Fictionalized

Data]

4-

Methoxybenz

aldehyde

TiCl₄ -78 3 88
[Fictionalized

Data]

Application Note 2: Diastereoselective Allylation of
Chiral Aldehydes
Allyltriphenyltin can be used for the diastereoselective allylation of chiral aldehydes, a key

step in the asymmetric synthesis of complex molecules. The choice of Lewis acid can

significantly influence the stereochemical outcome.

Experimental Protocol:

To a solution of the chiral aldehyde (e.g., 2-phenylpropanal) (1.0 mmol) in anhydrous

dichloromethane (10 mL) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1

mmol, 1.1 equivalents) dropwise.

Stir the resulting mixture for 20 minutes at -78 °C.

Slowly add a solution of allyltriphenyltin (1.2 mmol, 1.2 equivalents) in anhydrous

dichloromethane (5 mL).

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

Follow the workup and purification procedure described in Application Note 1.
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Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the

purified product.

Quantitative Data:

Chiral
Aldehyde

Lewis
Acid

Temp (°C) Time (h) Yield (%)

Diastereo
meric
Ratio
(syn:anti)

Referenc
e

2-

Phenylprop

anal

TiCl₄ -78 5 85 90:10
[Fictionaliz

ed Data]

(R)-

Glyceralde

hyde

acetonide

SnCl₄ -78 4 78 85:15
[Fictionaliz

ed Data]

II. Free Radical Allylation of Organic Halides
Allyltriphenyltin serves as an excellent allyl source in free radical chain reactions, particularly

for the allylation of organic halides. These reactions are typically initiated by a radical initiator

such as azobisisobutyronitrile (AIBN).

Reaction Mechanism:
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Free Radical Allylation

AIBN (Initiator)

Initiator Radical

 Heat

Allyltriphenyltin

Ph3Sn•

 Propagation

Allylated Product (R-Allyl)

Organic Halide (R-X)

Ph3Sn-XAlkyl Radical (R•)
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Conjugate Allylation Workflow

α,β-Unsaturated Ketone

Reaction MixtureAllyltriphenyltin

Lewis Acid

Aqueous Workup Chromatography γ,δ-Unsaturated Ketone

Natural Product Synthesis Application
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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